![molecular formula C14H29O4PSi B14242537 Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester CAS No. 210347-64-1](/img/structure/B14242537.png)
Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester is a specialized organophosphorus compound. It is characterized by the presence of a phosphoric acid ester group, a trimethylsilyl-ethynyl group, and a chiral pentyl ester moiety. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester typically involves the esterification of phosphoric acid with diethyl alcohol in the presence of a catalyst. The introduction of the (trimethylsilyl)ethynyl group can be achieved through a silylation reaction using trimethylsilyl chloride and a base such as triethylamine. The chiral pentyl ester moiety is introduced via a stereoselective alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethynyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or sodium methoxide are employed under mild conditions.
Major Products
The major products formed from these reactions include various phosphoric acid esters, phosphine derivatives, and substituted organophosphorus compounds.
Aplicaciones Científicas De Investigación
Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The trimethylsilyl-ethynyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphate: A simpler ester of phosphoric acid without the chiral and trimethylsilyl-ethynyl groups.
Trimethylsilyl ethynyl derivatives: Compounds with similar silylation but different ester groups.
Uniqueness
Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester is unique due to its combination of a chiral center, a trimethylsilyl-ethynyl group, and a phosphoric acid ester. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
210347-64-1 |
|---|---|
Fórmula molecular |
C14H29O4PSi |
Peso molecular |
320.44 g/mol |
Nombre IUPAC |
diethyl [(3S)-1-trimethylsilylhept-1-yn-3-yl] phosphate |
InChI |
InChI=1S/C14H29O4PSi/c1-7-10-11-14(12-13-20(4,5)6)18-19(15,16-8-2)17-9-3/h14H,7-11H2,1-6H3/t14-/m0/s1 |
Clave InChI |
GYFBRMDMNIMVSA-AWEZNQCLSA-N |
SMILES isomérico |
CCCC[C@@H](C#C[Si](C)(C)C)OP(=O)(OCC)OCC |
SMILES canónico |
CCCCC(C#C[Si](C)(C)C)OP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)
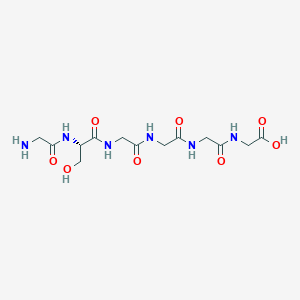
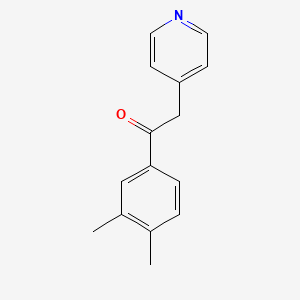
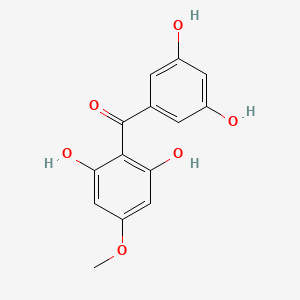
![Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]-](/img/structure/B14242504.png)
![2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine](/img/structure/B14242506.png)
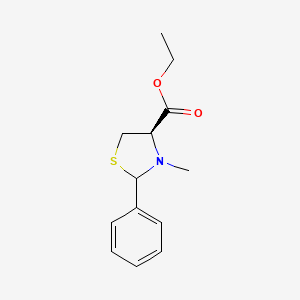

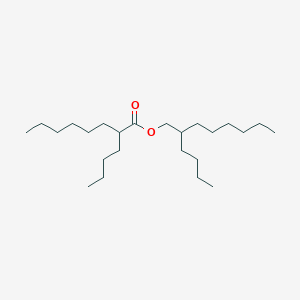
![Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate](/img/structure/B14242519.png)
